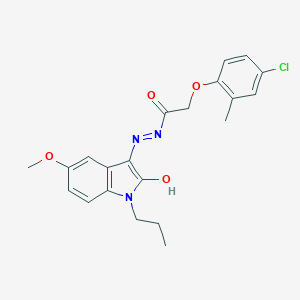![molecular formula C19H16N2O4S B352485 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 878990-06-8](/img/structure/B352485.png)
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPTA and is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been shown to have a range of biological activities, including anti-inflammatory, antidiabetic, and antitumor properties.
Scientific Research Applications
Anticancer Activity
The compound has been synthesized through a novel I2/TBHP-mediated domino reaction, resulting in 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides. These compounds exhibit both amide and quinazoline units, combining two important pharmacophores. In vitro cytotoxicity screening against cancer cell lines (A549, DU145, B16-F10, and HepG2) revealed promising results for compounds 3c, 3l, and 3o. Additionally, in silico molecular docking studies validated their anticancer activity by binding to target DNA and acting as DNA intercalators .
Antioxidant Properties
Another synthesized compound, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated antioxidant activity. Its efficacy was evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods. Comparisons with known antioxidants highlight its potential in scavenging free radicals .
Heterocyclic Synthesis
The compound’s structure includes a thiazolidinone ring. Such heterocyclic motifs play a crucial role in drug discovery. Researchers have explored various synthetic pathways to access related compounds, making this compound relevant for further investigations .
Mechanism of Action
Target of Action
Similar compounds have been found to have antiviral and antimicrobial properties, suggesting potential targets could be viral proteins or bacterial cell components.
Mode of Action
It’s worth noting that compounds with similar structures have been found to undergo the dimroth rearrangement , a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via ring opening and ring closure. This rearrangement could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Given the potential antiviral and antimicrobial properties of similar compounds , it’s plausible that this compound could interfere with the replication processes of viruses or bacteria, thereby inhibiting their growth and proliferation.
Pharmacokinetics
The compound’s molecular weight and structural characteristics could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the potential antiviral and antimicrobial properties of similar compounds , it’s possible that this compound could inhibit the growth and proliferation of certain viruses or bacteria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Dimroth rearrangement, which similar compounds undergo , is catalyzed by acids, bases, and is accelerated by heat or light.
properties
IUPAC Name |
2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-15(13-7-3-1-4-8-13)12-21-18(24)16(26-19(21)25)11-17(23)20-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLURJIXLIKUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
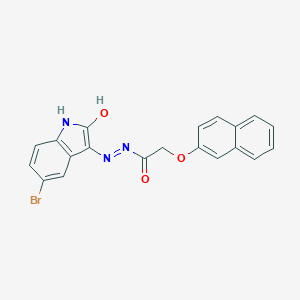
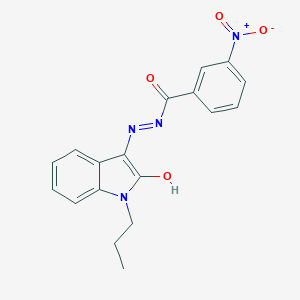
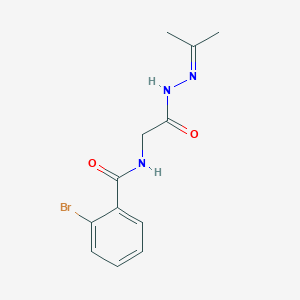
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
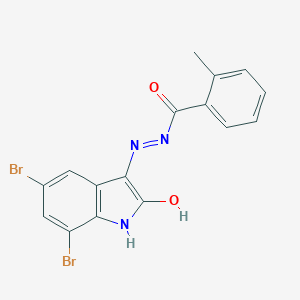
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)
